![molecular formula C21H19ClN2O3 B2826681 N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide CAS No. 941944-17-8](/img/structure/B2826681.png)
N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide, also known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes, which play a critical role in the regulation of gene expression and protein function. ACY-1215 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Scientific Research Applications
1. Root Growth Modulation
N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides, closely related to the compound of interest, have been studied for their root growth-modulatory activity. These compounds were evaluated using a germination assay on rape and leek seeds, showing varying effectiveness based on the specific compound and seed type (Kitagawa, Akiyama, & Masai, 2001).
2. Neuroprotective Agents
N-acylaminophenothiazines, structurally related to the query compound, have been developed and assessed for their neuroprotective properties. They exhibited selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and the potential to penetrate the central nervous system. This suggests their applicability in treating neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).
3. Antiinflammatory and Antibacterial Agents
Pyrazoline derivatives containing a furan moiety similar to the query compound have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. Certain compounds in this category demonstrated significant activity in both areas, suggesting potential therapeutic applications (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
4. Tyrosinase and Melanin Inhibitors
N-substituted phenyl butanamides, which share structural characteristics with the compound , have been explored as tyrosinase and melanin inhibitors. They exhibited significant biological activity, presenting a potential for development into depigmentation drugs with minimal side effects (Raza et al., 2019).
5. Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to the query compound, have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential use in antimicrobial applications (Baranovskyi et al., 2018).
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-21(26)13-11-19-10-12-20(27-19)15-2-4-16(22)5-3-15/h2-10,12H,11,13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVKCRVWYLZLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2826598.png)
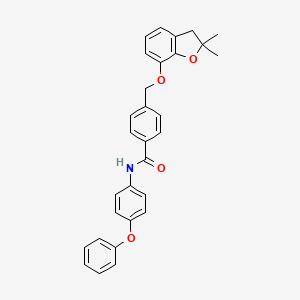
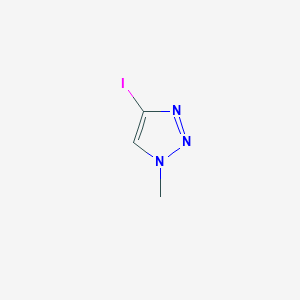
![3-chloro-2-({2-[5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2826602.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2826603.png)
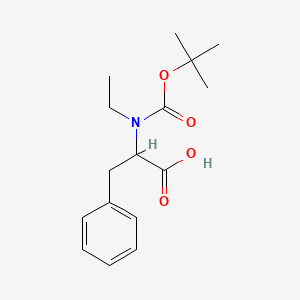
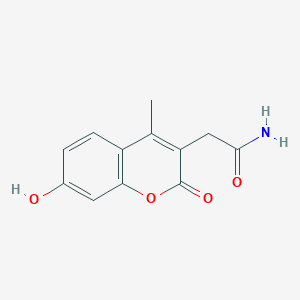
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826608.png)
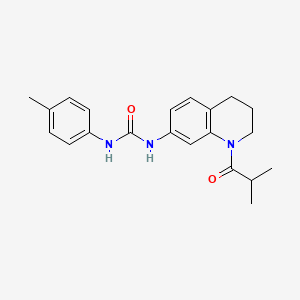
![N-[4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-nitrobenzenesulfonamide](/img/structure/B2826610.png)

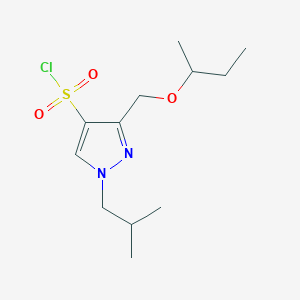
![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)
